4-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3S/c19-14-5-2-6-15-16(14)20-18(27-15)22-9-7-21(8-10-22)17(24)12-3-1-4-13(11-12)23(25)26/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCAVKSJGRDDLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps. One common method includes the acylation of piperazine with 3-nitrobenzoyl chloride, followed by the cyclization with 2-aminothiophenol to form the benzothiazole ring. The reaction conditions often require the use of organic solvents such as dichloromethane or chloroform, and catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon (Pd/C).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, Pd/C, ethanol as solvent.
Substitution: Nucleophiles like amines or thiols, organic solvents like dichloromethane, and bases like triethylamine.
Major Products
Reduction: 4-amino-2-[4-(3-aminobenzoyl)piperazin-1-yl]-1,3-benzothiazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with bacterial cell membranes. The compound is believed to disrupt the integrity of the cell membrane, leading to cell lysis and death. The nitro group plays a crucial role in this process by generating reactive oxygen species (ROS) that cause oxidative damage to the bacterial cells .
Comparison with Similar Compounds
Structural Modifications and Key Features
The target compound belongs to a family of benzothiazole-piperazine derivatives where variations in the piperazine substituent significantly influence pharmacological and physicochemical properties. Below is a comparative analysis with four key analogs:
Comparative Advantages and Limitations
| Compound | Advantages | Limitations |
|---|---|---|
| Target Compound | High bioactivity via nitro group; potential for selective cytotoxicity | Poor solubility; metabolic instability of nitro group |
| Furan-2-carbonyl analog | Improved solubility; synthetic accessibility | Reduced potency compared to nitro derivative |
| Unsubstituted piperazine | Cost-effective synthesis; high solubility | Low binding affinity; limited therapeutic relevance |
| Pyridine-2-carbonyl | Enhanced hydrogen bonding; balanced logP | Moderate activity in antiviral screens |
Biological Activity
4-Chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a synthetic compound characterized by a unique structural framework that combines a benzothiazole ring with a piperazine moiety and a nitrobenzoyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications.
Chemical Structure and Properties
The compound's IUPAC name is [4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-nitrophenyl)methanone. Its molecular formula is , with a molecular weight of approximately 388.85 g/mol. The structure features:
- Benzothiazole ring : Known for its biological activity.
- Piperazine ring : Often associated with pharmacological properties.
- Nitrobenzoyl group : Imparts additional reactivity and potential biological activity.
Synthesis
The synthesis of this compound typically involves the acylation of piperazine with 3-nitrobenzoyl chloride followed by cyclization with 2-aminothiophenol. Reaction conditions often include organic solvents like dichloromethane and catalysts such as triethylamine.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL depending on the strain tested .
Anticancer Potential
The compound's anticancer activity has also been explored. In cell line studies, it has been found to induce apoptosis in cancer cells such as A431 (epidermoid carcinoma) and A549 (lung cancer). The mechanism appears to involve the inhibition of cell proliferation and migration, alongside the modulation of key apoptotic markers like caspases .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A431 | 10 | Induces apoptosis |
| A549 | 15 | Inhibits proliferation |
The biological activity is believed to stem from the compound's ability to interact with specific cellular targets. For instance, the benzothiazole moiety is known to interfere with DNA synthesis and repair mechanisms, while the piperazine ring can enhance membrane permeability, facilitating drug uptake into bacterial or cancer cells .
Case Studies
Several studies have documented the effects of this compound on various biological systems:
- Antibacterial Study : A study published in Journal of Medicinal Chemistry reported that derivatives of benzothiazole exhibited potent antibacterial activity. The specific derivative containing the nitrobenzoyl group showed enhanced efficacy compared to other analogs .
- Anticancer Research : In an investigation into novel anticancer agents, this compound was identified as a promising candidate due to its ability to inhibit tumor growth in vitro and in vivo models .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly used to prepare 4-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole, and how do reaction parameters affect yield?
- Methodological Answer : The compound’s synthesis typically involves coupling a benzothiazole core with a nitrobenzoyl-piperazine moiety. Key steps include:
- Nitrobenzoylation : Reacting piperazine with 3-nitrobenzoyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine) to form the 3-nitrobenzoyl-piperazine intermediate. Stoichiometric ratios (e.g., 1:1.2 for piperazine:acyl chloride) and temperature control (~0–5°C) minimize side reactions .
- Benzothiazole Functionalization : Introducing the chlorobenzothiazole group via nucleophilic aromatic substitution. Microwave-assisted heating (120°C, 30 min) or reflux in DMF improves reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) isolates the product. Yields range from 60–85%, depending on solvent polarity and catalyst use (e.g., Pd/C for nitro-group stability) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the benzothiazole core (δ 7.2–8.5 ppm for aromatic protons) and piperazine ring (δ 3.1–3.8 ppm for CH groups). The 3-nitrobenzoyl group is identified via carbonyl resonance at ~168 ppm in C NMR .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 430.05) and fragmentation patterns (e.g., loss of NO group at m/z 383) .
- IR Spectroscopy : Peaks at ~1520 cm (NO symmetric stretch) and ~1670 cm (C=O stretch) confirm functional groups .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the nitrobenzoyl-piperazine moiety in further functionalization?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the molecule’s geometry and identify electrophilic/nucleophilic sites. For example:
- The nitro group’s electron-withdrawing effect increases the piperazine ring’s susceptibility to electrophilic attack at the N-4 position.
- Molecular electrostatic potential (MEP) maps highlight regions for covalent bonding (e.g., with thiols or amines) .
- Validation : Compare predicted reaction pathways (activation energies, transition states) with experimental outcomes (HPLC monitoring) .
Q. What strategies address low yields during the introduction of the 3-nitrobenzoyl group to the piperazine ring?
- Methodological Answer :
- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency by activating the acyl chloride .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates and reduce side-product formation .
- Stoichiometric Adjustments : A 10% excess of 3-nitrobenzoyl chloride ensures complete piperazine acylation. Monitor reaction progress via TLC (R = 0.5 in ethyl acetate/hexane 3:7) .
Q. How does the compound’s structure influence its biological activity, particularly in targeting enzymes like kinases or GPCRs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The benzothiazole core mimics ATP-binding motifs in kinases, while the nitrobenzoyl-piperazine moiety may interact with hydrophobic pockets in GPCRs .
- In Silico Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinase). Key interactions include hydrogen bonds between the nitro group and Lys721, and π-π stacking of the benzothiazole with Phe699 .
- Experimental Validation : Compare IC values from kinase inhibition assays (e.g., ADP-Glo™) with docking scores to refine SAR models .
Data Contradictions and Resolution
Q. Conflicting reports on the compound’s solubility in polar solvents: How to reconcile discrepancies?
- Methodological Answer :
- Solubility Testing : Conduct parallel experiments in DMSO, methanol, and water (buffered at pH 7.4). Use UV-Vis spectroscopy (λ = 320 nm) to quantify solubility.
- Contradiction Source : Variability may arise from impurities (e.g., unreacted nitrobenzoyl chloride) or polymorphic forms. PXRD analysis identifies crystalline vs. amorphous states .
- Resolution : Purify via preparative HPLC (C18 column, acetonitrile/water gradient) to obtain >99% purity before solubility assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
